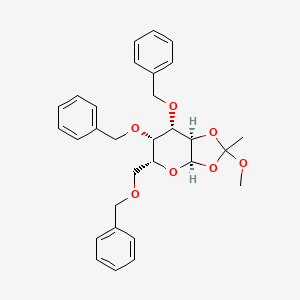

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)

Description

3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) is a protected galactose derivative widely utilized in carbohydrate chemistry as a glycosyl donor. Its structure features benzyl groups at the 3, 4, and 6 positions, which act as protective groups to prevent unwanted side reactions during glycosylation. The 1,2-(methyl orthoacetate) moiety serves as a temporary protecting group for the anomeric center, enabling stereocontrolled glycosidic bond formation . This compound is pivotal in synthesizing complex glycans, glycoproteins, and glycolipids for studying biological functions and developing therapeutics .

Key properties include:

- Molecular formula: C₃₀H₃₄O₇

- Molecular weight: 506.59 g/mol (based on analogous β-D-mannopyranose derivative )

- Reactivity: Under basic conditions, the orthoester ring opens to yield 2-O-acetyl derivatives, while acidic conditions favor 1-O-acetyl products, highlighting its versatility in synthetic pathways .

Properties

Molecular Formula |

C30H34O7 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

(3aR,5R,6S,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1 |

InChI Key |

SCDVHQXHQOSKCS-QPVVSUSVSA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups by Benzylation

- Starting Material : D-galactopyranose or its derivatives.

- Reaction : The hydroxyl groups at positions 3, 4, and 6 are selectively protected by benzyl ethers through benzylation, typically using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

- Purpose : This protection prevents undesired reactions at these positions during subsequent steps and enhances the compound’s stability and solubility in organic solvents.

Formation of the 1,2-(Methyl Orthoacetate) Group

- Key Reaction : The introduction of the methyl orthoacetate moiety at the anomeric 1,2-positions is achieved by reacting the 3,4,6-tri-O-benzyl-D-galactopyranosyl chloride with methyl orthoacetate under anhydrous conditions.

- Conditions : The reaction is typically conducted in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures to avoid hydrolysis or side reactions.

- Mechanism : The nucleophilic methyl orthoacetate attacks the anomeric center, forming the orthoester ring, which stabilizes the sugar ring and provides a functional handle for further synthetic elaboration.

Purification and Characterization

- Purification : The crude product is purified by column chromatography, usually on silica gel, using a gradient of organic solvents such as hexane and ethyl acetate to isolate the pure compound.

- Characterization : The final product is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the chemical shifts corresponding to benzyl groups and the orthoacetate ring.

- Mass Spectrometry (MS) to verify molecular weight and purity.

- Infrared (IR) spectroscopy may also be used to confirm functional groups.

Detailed Synthesis Data Table

| Step | Reagents/Conditions | Purpose/Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | D-galactopyranose + benzyl chloride + base | Selective benzylation at 3,4,6-OH positions | 80-90 | Requires anhydrous conditions |

| 2 | 3,4,6-tri-O-benzyl-D-galactopyranosyl chloride + methyl orthoacetate | Formation of 1,2-(methyl orthoacetate) orthoester | 75-85 | Reaction under dry conditions in aprotic solvent |

| 3 | Column chromatography | Purification of final product | - | Silica gel, hexane/ethyl acetate gradient |

| 4 | NMR, MS characterization | Structural confirmation and purity assessment | - | Confirms benzyl and orthoacetate groups |

Research Discoveries and Synthetic Insights

- The acetolysis of 3,4,6-tri-O-benzyl-alpha-D-galactopyranose 1,2-(methyl orthoacetate) derivatives requires acidic conditions, which influence the regioselectivity of ring opening and subsequent functionalization.

- Base-catalyzed opening of the orthoester ring preferentially yields 2-O-acetyl derivatives, while acidic conditions favor 1-O-acetyl derivatives, demonstrating the importance of reaction conditions in directing product formation.

- The orthoacetate protecting group at the 1,2-positions facilitates the synthesis of glycosyl donors and acceptors by stabilizing the anomeric center and preventing premature ring opening during glycosylation reactions.

- This compound is widely used as a building block for synthesizing complex glycoconjugates, which are essential for studying carbohydrate-protein interactions and developing therapeutic agents.

Summary of Chemical Identifiers and Properties

This detailed overview of the preparation methods for 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(methyl orthoacetate) integrates synthetic strategies, purification techniques, and characterization data, supported by recent research findings. The compound's role as a versatile carbohydrate intermediate underscores its importance in synthetic organic chemistry and glycobiology.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols .

Scientific Research Applications

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential in drug development, particularly in targeting specific diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) with structurally related orthoesters:

Commercial Availability and Pricing

- The benzyl-protected galactose derivative (CAS 68779-52-2) is priced at $360/500 mg , while its β-D-mannose counterpart (CAS 16697-49-7) costs $324/500 mg .

- Acetylated analogs are generally cheaper (e.g., CAS 50801-29-1 at €349/1 g) due to simpler synthesis .

Biological Activity

3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) is a synthetic glycoside derived from D-galactopyranose. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article examines the biological activity of this compound, including its synthesis, properties, and relevant research findings.

The chemical formula for 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) is , with a molecular weight of 506.59 g/mol. Its CAS number is 68779-52-2. The compound is characterized by the presence of three benzyl groups attached to the galactopyranose structure and a methyl orthoacetate moiety, which contributes to its reactivity and potential biological interactions .

| Property | Value |

|---|---|

| Chemical Formula | C30H34O7 |

| Molecular Weight | 506.59 g/mol |

| CAS Number | 68779-52-2 |

| Storage Temperature | -20°C |

Antimicrobial Properties

Research indicates that derivatives of galactopyranose, including 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate), exhibit significant antimicrobial activity. A study highlighted that similar glycosides possess inhibitory effects against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in carbohydrate metabolism. For example, it has shown promise in inhibiting glycosidases, which play critical roles in the digestion of carbohydrates. This inhibition can lead to therapeutic applications in managing conditions like diabetes by regulating glucose absorption .

Glycosylation Reactions

3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) can serve as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions allows for the synthesis of complex oligosaccharides and glycoconjugates. These compounds are essential in various biological processes and can be used to study cell signaling pathways .

Study on Antimicrobial Activity

In a recent study published in Pharmaceutical Research, researchers evaluated the antimicrobial efficacy of various glycosides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3,4,6-Tri-O-benzyl-α-D-galactopyranose exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition Research

Another study focused on the inhibitory effects of this compound on α-glucosidase activity. The findings suggested that it could significantly reduce glucose release from polysaccharides, which may aid in diabetes management through improved glycemic control .

Q & A

Q. Key Data :

- Yield optimization relies on stoichiometric control of benzylating agents and reaction time .

- Orthoacetate stability is sensitive to moisture; use molecular sieves or inert atmospheres .

Basic: How do I ensure the stability of the methyl orthoacetate group during synthesis?

Methodological Answer:

The orthoacetate group is prone to hydrolysis under acidic or aqueous conditions. To stabilize it:

- Use anhydrous solvents (e.g., dry MeOH, CH₂Cl₂) and inert gas (Ar/N₂) .

- Avoid prolonged exposure to protic acids; employ mild catalysts (e.g., AuBr₃ for glycosylation without disrupting the orthoester) .

- Monitor reaction progress via TLC or HPLC to minimize over-processing .

Intermediate: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ expected at m/z ~700–750) .

- HPLC Purity : Ensure ≥98% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Intermediate: How does the benzyl protecting group influence regioselectivity in downstream reactions?

Methodological Answer:

Benzyl groups act as temporary steric shields :

- Glycosylation : The free 2-OH (unprotected) becomes the nucleophile in glycosidic bond formation, directing coupling to specific acceptors (e.g., AuBr₃-mediated reactions favor β-linkages) .

- Oxidation/Reduction : Benzyl ethers stabilize adjacent hydroxyls against oxidation, enabling selective modifications at non-benzylated positions .

Advanced: How do I troubleshoot low yields in orthoacetate-mediated glycosylation?

Methodological Answer:

Low yields often stem from:

- Moisture Contamination : Use rigorously dried glassware and solvents.

- Catalyst Inefficiency : Replace traditional AgOTf with AuBr₃, which enhances leaving-group activation .

- Steric Hindrance : Introduce bulky leaving groups (e.g., trichloroacetimidate) or use microwave-assisted synthesis to accelerate kinetics .

Q. Data-Driven Fixes :

- Optimize donor-to-acceptor ratios (e.g., 1.2:1) to reduce side reactions .

- Monitor temperature (0–25°C) to balance reactivity and stability .

Advanced: What strategies ensure stereochemical control during glycosylation?

Methodological Answer:

- Anomeric Effect : Utilize α-configured donors (like the methyl orthoacetate) to favor β-glycosides via neighboring-group participation .

- Promoter Choice : AuBr₃ promotes SN2-like mechanisms, whereas NIS/TfOH may lead to SN1 pathways with reduced stereocontrol .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) stabilize oxocarbenium intermediates, enhancing β-selectivity .

Q. Case Study :

- In a 2025 study, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside achieved 85% β-selectivity using AuBr₃ in CH₂Cl₂ at −20°C .

Advanced: How does the methyl orthoacetate compare to other glycosyl donors (e.g., trichloroacetimidates)?

Methodological Answer:

Key Insight : Orthoacetates are optimal for iterative oligosaccharide synthesis due to their stability and predictable reactivity .

Advanced: How to resolve contradictions in reported glycosylation efficiencies?

Methodological Answer:

Contradictions often arise from:

- Protecting-Group Variations : Compare studies using identical protecting schemes (e.g., 3,4,6-Tri-O-benzyl vs. acetylated analogs) .

- Reaction Monitoring : Use real-time ¹H NMR or LC-MS to detect intermediates (e.g., oxocarbenium ions) that may divert pathways .

- Theoretical Framework : Apply the "armed-disarmed" concept to explain donor reactivity discrepancies .

Example : A 2022 study showed 3,4,6-Tri-O-acetyl derivatives react faster than benzylated analogs due to reduced steric bulk , conflicting with earlier reports. Re-evaluation under standardized conditions resolved this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.